Zinc bis(2-ethylhexyl) dimaleate
Description
Zinc bis(2-ethylhexyl) dimaleate (CAS: 85237-80-5; EC: 286-442-7) is a metal-organic compound comprising a zinc cation coordinated with two bis(2-ethylhexyl) maleate anions. Its structure features branched 2-ethylhexyl ester groups attached to maleic acid, a dicarboxylic acid. This compound is notable for its applications in polymer stabilization, lubricant additives, and corrosion inhibition due to its thermal stability and metal-coordinating properties .
Key characteristics include:
Properties
CAS No. |
13560-77-5 |
|---|---|
Molecular Formula |
C24H38O8Zn |
Molecular Weight |
519.9 g/mol |
IUPAC Name |
zinc;(Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoate |
InChI |
InChI=1S/2C12H20O4.Zn/c2*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);/q;;+2/p-2/b2*8-7-; |
InChI Key |
GRLPGMSOIBAIPK-ATMONBRVSA-L |
Isomeric SMILES |
CCCCC(COC(=O)/C=C\C(=O)[O-])CC.CCCCC(COC(=O)/C=C\C(=O)[O-])CC.[Zn+2] |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC(=O)[O-].CCCCC(CC)COC(=O)C=CC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Scientific Research Applications
Zinc bis(2-ethylhexyl) dimaleate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of esters and amides.
Biology: The compound is utilized in biological studies to investigate the role of zinc in biological systems and its potential therapeutic effects.
Medicine: this compound is explored for its potential use in medical treatments, such as in the development of new drugs and therapies.
Industry: It is employed in the manufacturing of various products, including lubricants, coatings, and plastics, due to its stabilizing and anti-corrosive properties.
Mechanism of Action
The mechanism by which zinc bis(2-ethylhexyl) dimaleate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins that require zinc as a cofactor.
Pathways Involved: this compound can influence various biochemical pathways, including those involved in DNA synthesis, cell division, and immune response.
Comparison with Similar Compounds
Bis(2-ethylhexyl) Phthalate (DEHP)
Structural differences : DEHP substitutes maleate with phthalate (ortho-benzenedicarboxylate), lacking the zinc cation.
Applications : DEHP is a widely used plasticizer in PVC, whereas zinc bis(2-ethylhexyl) dimaleate serves specialized roles in stabilization and lubrication .
Environmental behavior :
- DEHP exhibits higher environmental persistence, with annual sediment loads in aquatic systems (e.g., Portland Harbor) reaching 1.2–3.5 kg/year due to hydrophobic partitioning (log Kow ~7.5) .
Di-2-ethylhexyl Maleate (No Zinc)
Structural differences: This compound (CAS: Not explicitly listed; IR data in ) lacks the zinc cation, existing as a neutral diester. Physical properties:
- Solubility: Dissolves in non-polar solvents (e.g., CCl₄, CS₂) at 10% concentration, suggesting lower polarity than the zinc variant .
- Spectroscopy : IR spectra show strong C=O stretches at 1720–1740 cm⁻¹, similar to zinc analogs but without metal-oxygen bonding bands .
| Property | This compound | Di-2-ethylhexyl Maleate |
|---|---|---|
| Metal Content | Zinc (~10% by mass) | None |
| Thermal Stability | Enhanced (zinc-mediated) | Moderate |
| Applications | Lubricant additives | Solvent/resin modifier |
Key Research Findings
- Environmental Impact : DEHP’s sediment loads in Portland Harbor correlate with industrial discharge, while this compound’s fate remains understudied .
- Performance: Zinc derivatives exhibit superior thermal stability in polymers compared to non-metal esters, likely due to redox-inactive zinc coordination .
- Toxicity : DEHP is classified as a reproductive toxin; this compound’s toxicity profile is less documented but may involve zinc leaching .
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